Cas no 1454657-66-9 (methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate)
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2,7-Naphthyridine-4-carboxylic acid, 5,6,7,8-tetrahydro-, methyl ester
- methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate
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- Inchi: 1S/C10H12N2O2/c1-14-10(13)9-6-12-5-7-4-11-3-2-8(7)9/h5-6,11H,2-4H2,1H3
- InChI Key: WIGXEIWEEOYPPZ-UHFFFAOYSA-N
- SMILES: C1C2=C(CCNC2)C(C(OC)=O)=CN=1
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-171928-1g |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
1454657-66-9 | 1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-171928-5g |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
1454657-66-9 | 5g |
$3355.0 | 2023-09-20 | ||
| Enamine | EN300-171928-10g |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
1454657-66-9 | 10g |
$4974.0 | 2023-09-20 | ||
| Enamine | EN300-171928-0.05g |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
1454657-66-9 | 0.05g |
$972.0 | 2023-09-20 | ||
| Enamine | EN300-171928-0.1g |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
1454657-66-9 | 0.1g |
$1019.0 | 2023-09-20 | ||
| Enamine | EN300-171928-0.25g |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
1454657-66-9 | 0.25g |
$1065.0 | 2023-09-20 | ||
| Enamine | EN300-171928-0.5g |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
1454657-66-9 | 0.5g |
$1111.0 | 2023-09-20 | ||
| Enamine | EN300-171928-1.0g |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
1454657-66-9 | 1g |
$1214.0 | 2023-06-04 | ||
| Enamine | EN300-171928-2.5g |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
1454657-66-9 | 2.5g |
$2268.0 | 2023-09-20 | ||
| Enamine | EN300-171928-5.0g |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
1454657-66-9 | 5g |
$3520.0 | 2023-06-04 |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridine carboxylic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridines Naphthyridine carboxylic acids and derivatives
Additional information on methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate
Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate: A Promising Compound in Modern Pharmaceutical Research
Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate, with the CAS No. 1454657-66-9, represents a novel class of synthetic molecules that have garnered significant attention in recent years due to their potential therapeutic applications. This compound belongs to the family of 2,7-naphthyridine derivatives, which are characterized by their unique ring structure and functional groups. The 4-carboxylate moiety in this molecule plays a critical role in modulating biological activity, while the 5,6,7,8-tetrahydro configuration contributes to its structural stability and reactivity. Recent studies have highlighted the importance of these molecular features in enhancing drug efficacy and reducing side effects.
The methyl group attached to the 4-carboxylate functional group is particularly noteworthy, as it influences the solubility and bioavailability of the compound. This characteristic is essential for pharmaceutical development, where optimal pharmacokinetic properties are required for drug candidates. Researchers have reported that the 5,6,7,8-tetrahydro ring system provides a scaffold for further chemical modifications, enabling the design of targeted therapies with enhanced specificity. For instance, recent work in 2023 has demonstrated the potential of this compound in modulating signaling pathways associated with neurodegenerative diseases.
One of the most exciting developments in the field of 2,7-naphthyridine derivatives is their application in the treatment of inflammatory disorders. A 2023 study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate, revealing its ability to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that the compound could serve as a lead molecule for developing new anti-inflammatory drugs. The 4-carboxylate functional group is believed to interact with specific receptors in immune cells, thereby suppressing the overactivation of inflammatory responses.
In addition to its anti-inflammatory potential, the Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate compound has shown promise in the context of neuropharmacology. A 2024 preclinical study published in Pharmacological Research explored its neuroprotective effects in models of Parkinson’s disease. The study found that the compound significantly reduced oxidative stress and neuronal apoptosis, which are hallmark features of neurodegenerative conditions. The 5,6,7,8-tetrahydro ring system is thought to contribute to these protective effects by modulating mitochondrial function and enhancing antioxidant defenses.
The 2,7-naphthyridine scaffold of Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate also exhibits potential in the development of antiviral agents. A 2023 study in Antiviral Research reported that this compound demonstrated inhibitory activity against several RNA viruses, including influenza A and SARS-CoV-2. The 4-carboxylate group was identified as a key site for viral enzyme inhibition, suggesting that this compound could be further optimized for antiviral applications. These findings underscore the versatility of the 2,7-naphthyridine core in drug discovery.
From a synthetic perspective, the preparation of Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate involves a multi-step process that requires precise control of reaction conditions. A 2023 article in Organic & Biomolecular Chemistry described an efficient method for synthesizing this compound using a catalytic approach. This method not only reduces the number of synthetic steps but also minimizes the formation of byproducts, which is critical for green chemistry practices. The methyl group introduced in this process plays a dual role in both stabilizing the intermediate and enhancing the final product’s solubility.
Recent computational studies have further elucidated the molecular mechanisms underlying the biological activity of Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate. Molecular docking simulations have revealed that the 4-carboxylate group binds to specific protein targets with high affinity, while the 5,6,7,8-tetrahydro ring system interacts with hydrophobic pockets in target proteins. These interactions are crucial for the compound’s ability to modulate biological processes. A 2024 study in Computational and Structural Biotechnology Journal used machine learning algorithms to predict the compound’s activity against a panel of drug targets, providing valuable insights for future drug development.
The pharmacological potential of Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is further supported by its favorable pharmacokinetic profile. A 2023 study in Drug Metabolism and Disposition reported that this compound exhibits good oral bioavailability and minimal metabolic degradation in vivo. The methyl group contributes to its stability in biological systems, while the 4-carboxylate moiety enhances its ability to cross the blood-brain barrier, which is essential for treating neurological disorders. These properties make the compound a strong candidate for further clinical investigation.
In conclusion, Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate represents a promising lead compound in modern pharmaceutical research. Its unique molecular structure, characterized by the 2,7-naphthyridine core and the 4-carboxylate functional group, offers significant therapeutic potential across multiple disease areas. Ongoing research into its biological mechanisms and synthetic optimization is expected to further enhance its utility in drug development. As the field of medicinal chemistry continues to evolve, compounds like this one will play a vital role in addressing unmet medical needs.
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